acetic acid;9-(2-hydroxy-3-methoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Overview
Description
acetic acid;9-(2-hydroxy-3-methoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes hydroxy, methoxy, and trifluoromethyl groups attached to an acridinedione core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9-(2-hydroxy-3-methoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione typically involves multi-step organic reactions. The starting materials often include substituted phenols and acridinedione derivatives. The synthetic route may involve:
Formation of the acridinedione core: This step usually involves the condensation of appropriate ketones and amines under acidic or basic conditions.
Introduction of hydroxy and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Addition of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific reaction conditions.
Acetylation: The final step involves the acetylation of the compound to form the acetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The acridinedione core can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the acridinedione core may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups can interact with various biological targets, providing insights into cellular processes.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.
Mechanism of Action
The mechanism of action of acetic acid;9-(2-hydroxy-3-methoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The acridinedione core can participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-hydroxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-(3-methoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Uniqueness
The presence of both hydroxy and methoxy groups in acetic acid;9-(2-hydroxy-3-methoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione imparts unique chemical properties and reactivity. These functional groups allow for specific interactions with biological targets, enhancing its potential applications in various fields. Additionally, the trifluoromethyl group increases the compound’s stability and lipophilicity, making it more effective in penetrating cell membranes and reaching intracellular targets.
Properties
IUPAC Name |
acetic acid;9-(2-hydroxy-3-methoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3NO4.C2H4O2/c1-35-22-13-3-8-17(26(22)34)23-24-18(9-4-11-20(24)32)31(19-10-5-12-21(33)25(19)23)16-7-2-6-15(14-16)27(28,29)30;1-2(3)4/h2-3,6-8,13-14,23,34H,4-5,9-12H2,1H3;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKGWHMWWXESLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=CC(=C1O)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C5=CC=CC(=C5)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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